Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic system, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the derivatization of the bicyclic core with various functional groups, opening up new chemical spaces .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical [2 + 2] cycloaddition process. This would require specialized equipment to handle photochemical reactions on an industrial scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the bicyclic core.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Uniqueness
Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its carbamoyl and carboxylate groups provide distinct reactivity patterns, making it a valuable compound for various synthetic and application-oriented research.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-7-4-11(13,5-7)8(12)14/h7H,4-6H2,1-3H3,(H2,12,14) |
InChI Key |
QUJADIHSWIVBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)N |
Origin of Product |
United States |
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